molecular formula C8H14O3 B11762368 Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate

Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate

Cat. No.: B11762368
M. Wt: 158.19 g/mol
InChI Key: XIQKLUVNBPXBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate: is an organic compound with the molecular formula C8H14O3 It features a cyclobutane ring substituted with a methyl ester group and a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(2-oxoethyl)cyclobutane-1-carboxylate.

    Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of cyclobutane-containing drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions that can influence various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 1-(2-hydroxyethyl)cyclopropane-1-carboxylate
  • Methyl 1-(2-hydroxyethyl)cyclopentane-1-carboxylate
  • Methyl 1-(2-hydroxyethyl)cyclohexane-1-carboxylate

Comparison: Methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity compared to its cyclopropane, cyclopentane, and cyclohexane analogs. This ring strain can influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-11-7(10)8(5-6-9)3-2-4-8/h9H,2-6H2,1H3

InChI Key

XIQKLUVNBPXBQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.